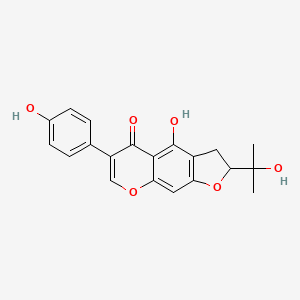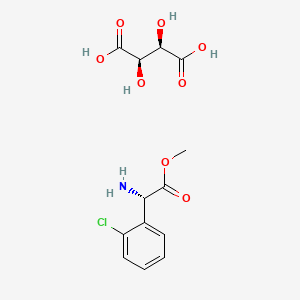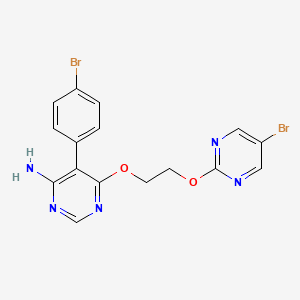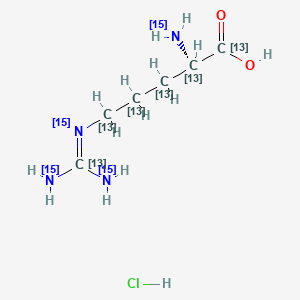![molecular formula C14H28O2 B579962 Myristic acid, [1-14C] CAS No. 17029-30-0](/img/structure/B579962.png)
Myristic acid, [1-14C]
Vue d'ensemble
Description
Myristic acid, also known as tetradecanoic acid, is a naturally occurring saturated fatty acid . It is commonly found in animal and vegetable fats and oils, notably in nutmeg, palm kernel oil, coconut oil, and butter fat . It can also be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides .
Synthesis Analysis
A series of composite phase change materials (PCMs) were synthesized using myristic acid (MA) as the PCM, magnesium oxide (MgO), and hexagonal boron nitride (h-BN) as both support materials and thermal conductivity enhancers .Molecular Structure Analysis
Myristic acid is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .Chemical Reactions Analysis
Myristic acid is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .Physical And Chemical Properties Analysis
Myristic acid is a colorless or white solid . It has a melting point of about 54.4 degrees Celsius, and a boiling point of 250.6 degrees Celsius at 760 mm Hg . It is insoluble in water but soluble in alcohol, benzene, and other organic solvents .Applications De Recherche Scientifique
Protein Interactions : Myristic acid interacts with bovine serum albumin, as studied through 13C NMR spectroscopy. These interactions show heterogeneous binding sites and indicate rapid internal motions of the bound myristic acid, suggesting a dynamic interaction with the protein (Hamilton et al., 1984).
Antifungal Activities : Analogs of myristic acid have been found to exhibit antifungal activities against various yeasts and fungi, indicating potential applications in developing antifungal agents (Parang et al., 1996).
Mycolic Acid Synthesis : Myristic acid is utilized in the biosynthesis of mycolic acids, which are key components in certain bacterial cell walls. This aspect is crucial for understanding bacterial physiology and pathology (Shimakata et al., 1984).
Thermal Energy Storage : Myristic acid, when mixed with lauric acid, forms a eutectic mixture with potential applications in low-temperature solar energy storage, showcasing its utility in renewable energy technologies (Keleş et al., 2005).
Methane Suppression in Ruminants : Myristic acid acts as a feed additive to suppress methane emissions in sheep, indicating its potential use in reducing greenhouse gas emissions from livestock (Machmüller et al., 2003).
Muscle Cell Utilization : The utilization and processing of myristic acid in muscle cells have been studied, highlighting its role in regulating cell function and its incorporation into various lipid fractions (Wang et al., 1991).
Effects on Hepatic Cells : Myristic acid induces proteomic and secretomic changes in human liver cells, which could help elucidate the mechanisms behind its association with increased cardiovascular disease risk (Speziali et al., 2018).
Food Industry Applications : The safety of myristic acid as a food ingredient has been assessed, considering its widespread use in the food industry and its low toxicity in standard consumption levels (Burdock & Carabin, 2007).
Regulatory and Signal Functions : Myristic acid has been recognized for its regulatory and signal functions in various cellular processes, including protein acylation and metabolic pathway regulation (Beauchamp et al., 2009).
Fatty Acid Synthesis : The synthesis of unsaturated fatty acids by certain fungi like Penicillium chrysogenum involves myristic acid as a minor substrate, indicating its role in microbial metabolism (Bennett & Quackenbush, 1969).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research continues into the use of myristic acid in drug delivery systems. Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of myristic acid in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .
Propriétés
IUPAC Name |
(114C)tetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-HKGQFRNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[14C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313228 | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myristic acid, [1-14C] | |
CAS RN |
17029-30-0 | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)




![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)